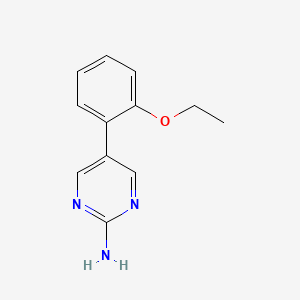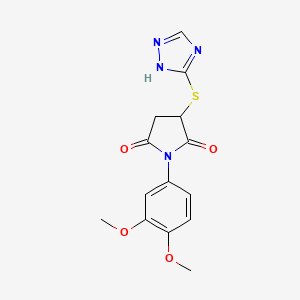![molecular formula C20H29N5O2 B3891960 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3891960.png)
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol, also known as E-3810, is a drug compound that has been developed for its potential use in cancer treatment. It belongs to the class of anti-angiogenic agents, which are drugs that inhibit the formation of new blood vessels in tumors.
Mécanisme D'action
The mechanism of action of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which is a protein that plays a key role in the formation of new blood vessels. By blocking the activity of VEGFR2, this compound prevents the growth of new blood vessels in tumors, leading to their regression and eventual death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It inhibits the phosphorylation of VEGFR2, which is necessary for its activation and downstream signaling. It also inhibits the proliferation and migration of endothelial cells, which are the cells that line blood vessels. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol is its specificity for VEGFR2, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, one limitation of this compound is its relatively low potency compared to other anti-angiogenic agents, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several future directions for the development of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol. One area of interest is the combination of this compound with other anti-cancer drugs, such as chemotherapy or immunotherapy. This may enhance its anti-tumor activity and reduce the risk of drug resistance. Another area of interest is the development of biomarkers to predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound as a potential anti-cancer therapy.
Applications De Recherche Scientifique
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of tumors in preclinical studies, including breast, colon, lung, and prostate cancer. This compound works by inhibiting the formation of new blood vessels in tumors, which is necessary for their growth and survival. This makes it a promising drug candidate for anti-angiogenic therapy.
Propriétés
IUPAC Name |
2-[4-[(2-aminopyrimidin-5-yl)methyl]-1-[(2-ethoxyphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-2-27-19-6-4-3-5-17(19)14-25-9-8-24(15-18(25)7-10-26)13-16-11-22-20(21)23-12-16/h3-6,11-12,18,26H,2,7-10,13-15H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWUSKXMMJSBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CN=C(N=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891883.png)


![ethyl 2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891897.png)
![dimethyl [3-(diisopropylamino)-2-propen-1-ylidene]malonate](/img/structure/B3891903.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3891905.png)
![ethyl 2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891908.png)
![ethyl 7-methyl-2-(1-naphthylmethylene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891912.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891918.png)
![ethyl 2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891926.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891932.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891942.png)
![ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891946.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891952.png)